(3-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that features a pyrrole ring, an oxadiazole ring, and an amine group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring can be constructed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Linking the Rings: The pyrrole and oxadiazole rings can be linked through alkylation or other coupling reactions.
Introduction of the Amine Group: The final step often involves introducing the amine group through reductive amination or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3-(2-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-thiadiazol-5-yl)methanamine
Uniqueness
The uniqueness of (3-(2-(1H-pyrrol-1-yl)propan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific combination of structural motifs, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[3-(2-pyrrol-1-ylpropan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H14N4O/c1-10(2,14-5-3-4-6-14)9-12-8(7-11)15-13-9/h3-6H,7,11H2,1-2H3 |
InChI Key |
FETUIZDRLYOHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CN)N2C=CC=C2 |
Origin of Product |
United States |
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